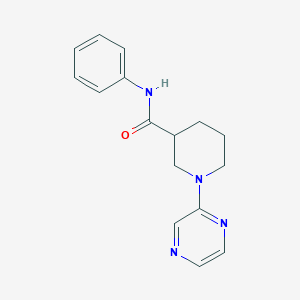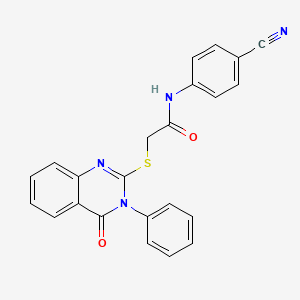
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide, also known as QS-11, is a small molecule inhibitor that has shown promising results in scientific research for various applications. It was initially developed as a compound to inhibit the function of the ATP-binding cassette transporter ABCG2, which is overexpressed in some cancer cells and contributes to multidrug resistance. However, QS-11 has also been found to have other potential uses in scientific research, which will be discussed in
Wirkmechanismus
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide inhibits the function of ABCG2 by binding to a specific site on the protein and preventing the efflux of chemotherapeutic drugs from cancer cells. This increases the sensitivity of cancer cells to chemotherapy and can overcome drug resistance. N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide also activates the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the differentiation of mesenchymal stem cells. N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. In addition, N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has been found to activate the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is its potential use in overcoming drug resistance in cancer cells. It has also been found to have anti-tumor activity in various cancer cell lines. N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has also been studied for its potential use in stem cell research and has been found to enhance the differentiation of mesenchymal stem cells. However, one limitation of N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is its potential toxicity, as it has been found to have cytotoxic effects in some cell lines. Further studies are needed to determine the optimal dosage and toxicity profile of N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide.
Zukünftige Richtungen
There are several future directions for the study of N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide. One direction is to further investigate its potential use in cancer research, particularly in overcoming drug resistance. Another direction is to study its potential use in stem cell research, as it has been found to enhance the differentiation of mesenchymal stem cells. In addition, further studies are needed to determine the optimal dosage and toxicity profile of N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide. Finally, N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide could be studied for its potential use in the treatment of inflammatory diseases, as it has been found to have anti-inflammatory properties.
Synthesemethoden
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzonitrile with 2-chloro-3-phenylquinazolin-4(3H)-one, followed by the reaction of the resulting intermediate with 2-chloro-N-(4-cyanophenyl)acetamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has been studied for its potential use in cancer research, particularly in overcoming drug resistance. It has been shown to inhibit the function of ABCG2, which is involved in the efflux of chemotherapeutic drugs from cancer cells. In addition, N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has been found to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has also been studied for its potential use in stem cell research, as it has been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and adipocytes. Furthermore, N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c24-14-16-10-12-17(13-11-16)25-21(28)15-30-23-26-20-9-5-4-8-19(20)22(29)27(23)18-6-2-1-3-7-18/h1-13H,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUUGWHPPXVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)


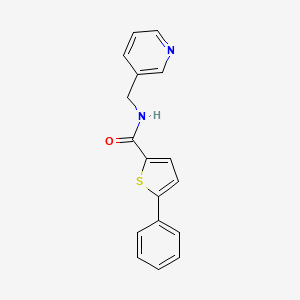
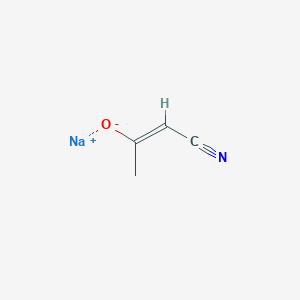
![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
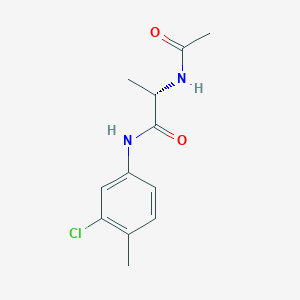
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
